

# Penta-lysine molecular weight and structure determination.

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An In-depth Technical Guide to the Molecular Weight and Structure Determination of Penta-lysine

For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of peptides is fundamental. Penta-lysine, a homooligomer of lysine, serves as a valuable model system and a component in various biochemical and pharmaceutical applications. This guide provides a detailed overview of its molecular weight and the experimental methodologies employed for its structural elucidation.

## Penta-lysine: Core Molecular Data

Penta-lysine is a peptide composed of five L-lysine residues linked by peptide bonds. Its fundamental properties are summarized below.

| Property                  | Value                            | Source(s)                               |
|---------------------------|----------------------------------|---|
| Chemical Formula          | C30H62N10O6                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Average Molecular Weight  | 658.89 g/mol                     | <a href="#">[1]</a>                     |
| Monoisotopic (Exact) Mass | 658.4854 Da                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Synonyms                  | Lys-Lys-Lys-Lys-Lys, KKKKK, Lys5 | <a href="#">[1]</a> <a href="#">[3]</a> |

## Methodologies for Structural Determination

The comprehensive characterization of penta-lysine's structure requires a combination of analytical techniques. The primary methods include mass spectrometry for molecular weight verification and sequencing, nuclear magnetic resonance (NMR) spectroscopy for three-dimensional structure determination in solution, and amino acid analysis to confirm composition.

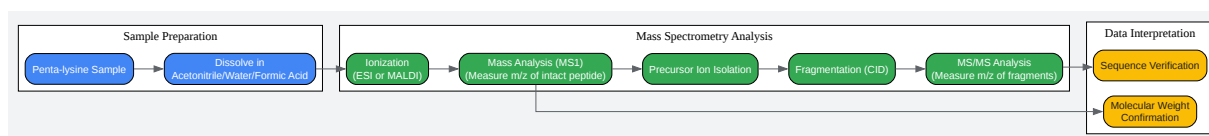
### Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular mass of peptides with high accuracy.<sup>[4][5]</sup> It also provides information on the amino acid sequence and can identify any post-translational modifications.<sup>[4][6][7]</sup>

#### Experimental Protocol: Peptide Mass Spectrometry

- Sample Preparation:
  - Dissolve the penta-lysine sample in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to facilitate ionization.
  - The concentration should be in the low micromolar to nanomolar range, depending on the instrument's sensitivity.
- Ionization:
  - Electrospray Ionization (ESI): The peptide solution is passed through a heated capillary to which a high voltage is applied. This generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions. ESI is a "soft" ionization technique that typically produces multiply charged ions, which is useful for large molecules.
  - Matrix-Assisted Laser Desorption/Ionization (MALDI): The peptide sample is co-crystallized with a matrix material (e.g., sinapinic acid) on a target plate. A pulsed laser beam is directed at the crystals, causing the matrix to absorb the energy and desorb, carrying the peptide into the gas phase as predominantly singly charged ions.

- Mass Analysis:
  - The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap), which separates them based on their mass-to-charge ratio ( $m/z$ ).
  - The analyzer measures the  $m/z$  of the intact penta-lysine, allowing for the confirmation of its molecular weight.
- Tandem Mass Spectrometry (MS/MS) for Sequencing:
  - To confirm the sequence, ions corresponding to penta-lysine are isolated in the mass spectrometer.
  - These precursor ions are then fragmented by collision with an inert gas (Collision-Induced Dissociation - CID).
  - Fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions.
  - The resulting fragment ions are analyzed to produce an MS/MS spectrum. The mass differences between the peaks in this spectrum correspond to the individual amino acid residues, allowing for the reconstruction of the peptide sequence.



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*Workflow for Mass Spectrometry Analysis of Penta-lysine.*

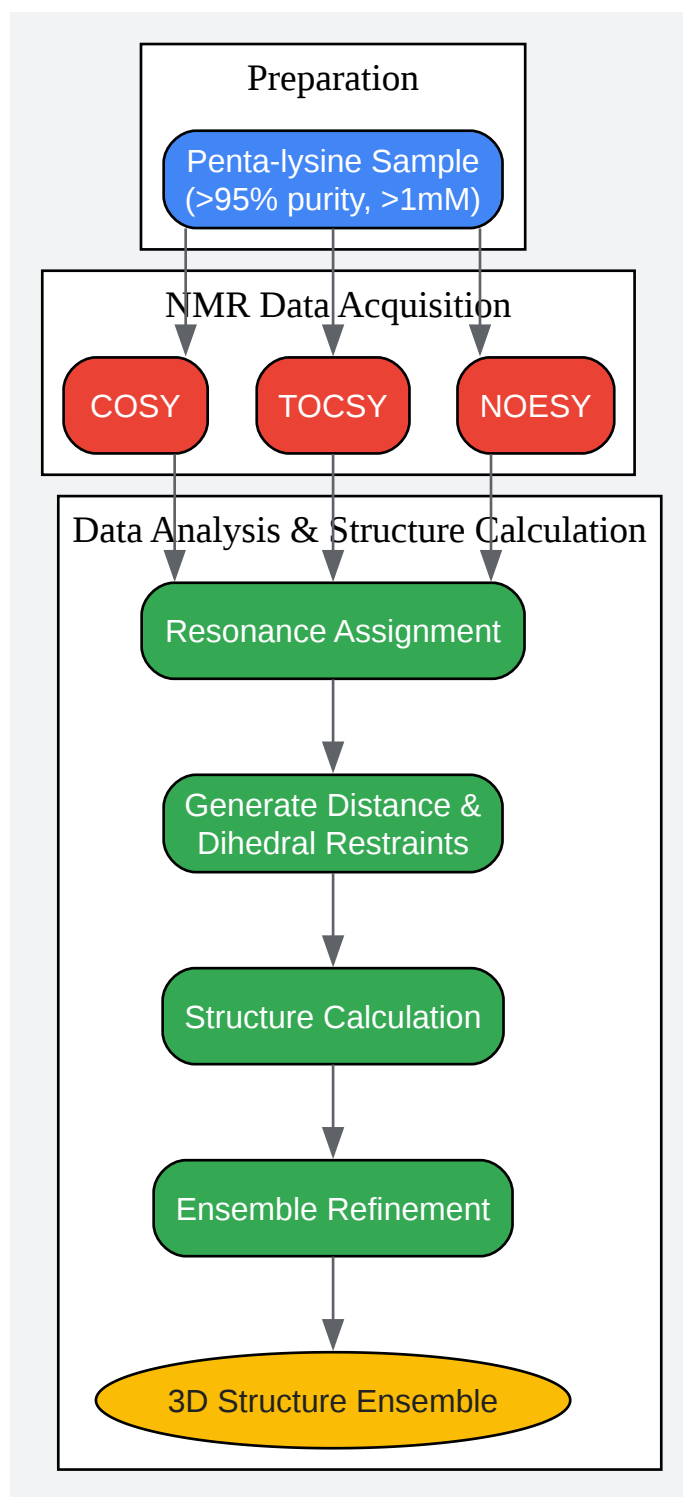
## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution under near-physiological conditions.<sup>[8][9][10][11]</sup> It provides information about the peptide's conformation, dynamics, and intramolecular interactions.<sup>[8][9]</sup>

#### Experimental Protocol: 2D NMR for Peptide Structure Determination

- Sample Preparation:
  - Dissolve a high-purity (>95%) penta-lysine sample in a suitable solvent, typically 90% H<sub>2</sub>O/10% D<sub>2</sub>O or a buffered aqueous solution, to a concentration of at least 1 mM.<sup>[12]</sup>
  - The pH of the solution should be carefully adjusted to ensure stability and minimize the exchange rate of amide protons.<sup>[10][12]</sup>
  - The sample is placed in a standard NMR tube.
- Data Acquisition:
  - A series of 2D NMR experiments are performed on a high-field NMR spectrometer. Key experiments for a small peptide like penta-lysine include:
    - COSY (Correlation Spectroscopy): Identifies protons that are coupled through-bond, typically within the same amino acid residue.<sup>[8]</sup>
    - TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single amino acid residue).<sup>[8][10]</sup> This is crucial for identifying the type of amino acid.
    - NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are in the same residue.<sup>[8][12]</sup> This is the primary source of information for determining the 3D structure.
- Resonance Assignment:
  - The first step in data analysis is to assign every proton signal in the spectra to a specific atom in the penta-lysine sequence.<sup>[8][12]</sup>

- TOCSY and COSY spectra are used to identify the spin systems of the individual lysine residues.
- NOESY spectra are then used to link these spin systems sequentially by identifying spatial proximities between protons of adjacent residues (e.g., the alpha-proton of residue i and the amide proton of residue i+1).
- Structural Calculation and Refinement:
  - The cross-peak intensities in the NOESY spectrum are converted into distance restraints (upper distance bounds) between pairs of protons.[\[8\]](#)[\[12\]](#)
  - Dihedral angle restraints can also be derived from scalar coupling constants (3J-couplings) measured from high-resolution 1D or 2D spectra.[\[8\]](#)
  - These experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH), which use molecular dynamics or distance geometry algorithms to generate an ensemble of 3D structures consistent with the NMR data.
  - The final ensemble of structures is typically refined using a force field to ensure realistic bond lengths and angles.



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*General workflow for 3D structure determination by NMR.*

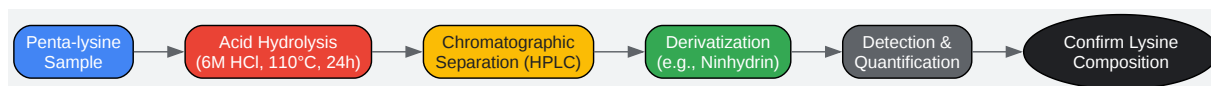
## Amino Acid Analysis (AAA)

Amino acid analysis is a technique used to determine the amino acid composition of a peptide. [13][14][15][16] For a known peptide like penta-lysine, it serves as a method to confirm its identity and quantify the amount of peptide in a sample.[17]

#### Experimental Protocol: Acid Hydrolysis and Chromatographic Analysis

- Hydrolysis:
  - An accurately weighed sample of penta-lysine is placed in a hydrolysis tube.
  - A large excess of 6 M hydrochloric acid (HCl) is added.[13][14]
  - The tube is evacuated, sealed, and heated at approximately 110 °C for 24 hours to completely break all peptide bonds.[13][14]
- Derivatization (Pre-column or Post-column):
  - The resulting mixture of free amino acids is often derivatized with a reagent to make them detectable by UV or fluorescence spectroscopy. Common derivatizing agents include ninhydrin (post-column) or phenyl isothiocyanate (PITC, pre-column).[13][14]
- Chromatographic Separation:
  - The derivatized amino acid mixture is injected into a chromatography system, typically using either ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC).[13][14][15]
  - The amino acids are separated based on their physicochemical properties (e.g., charge, hydrophobicity).
- Detection and Quantification:
  - As the separated amino acids elute from the column, they are detected. For example, the ninhydrin reaction produces an intense purple color that is measured by a spectrometer. [13][14]
  - The retention time of each peak identifies the amino acid (by comparison to a standard mixture of amino acids).

- The area under each peak is proportional to the amount of that amino acid in the sample. [13] For penta-lysine, the analysis should yield a single major peak corresponding to lysine.



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*Workflow for Amino Acid Analysis.*

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